4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3,5-bis(trifluoromethyl)benzoate
Description
Historical Development of Heterocyclic Systems in Medicinal Research
Heterocyclic compounds have dominated pharmaceutical development since the early 20th century, with seminal discoveries like penicillin (β-lactam) and aspirin (salicylate) establishing their therapeutic indispensability. The post-World War II era witnessed exponential growth in heterocyclic chemistry, driven by the need to address emerging infectious diseases and cancer. By the 1980s, over 60% of FDA-approved drugs contained at least one heterocyclic ring, a trend sustained by their structural diversity and target compatibility.
Thiophene derivatives gained prominence in the 1970s with drugs like ticlopidine (antiplatelet) and sertaconazole (antifungal), leveraging sulfur’s electronic effects for enhanced receptor binding. Concurrently, 1,3,4-thiadiazole systems emerged as antimicrobial and anticancer scaffolds due to their metabolic stability, exemplified by acetazolamide and methazolamide. Pyran derivatives, particularly 4H-pyran-4-ones, became critical in antiviral and anti-inflammatory therapies, with their planar structures facilitating π-π stacking interactions in enzymatic pockets.
Significance of Thiophene-Thiadiazole-Pyran Hybrid Structures
The integration of thiophene, thiadiazole, and pyran moieties in a single molecule amplifies bioactivity through three mechanisms:
- Electronic Modulation : Thiophene’s electron-rich aromatic system enhances charge-transfer interactions, while thiadiazole’s sulfur and nitrogen atoms participate in hydrogen bonding.
- Conformational Rigidity : The 1,3,4-thiadiazole ring restricts rotational freedom, optimizing ligand-receptor complementarity.
- Solubility-Permeability Balance : The 3,5-bis(trifluoromethyl)benzoate ester improves lipophilicity, countering pyran’s inherent polarity to enhance membrane penetration.
Recent studies on analogous hybrids, such as thiophenyl-pyrazolyl-thiazoles, demonstrate broad-spectrum antimicrobial activity (MICs = 0.12–125 μg/mL) and DHFR inhibition (IC~50~ = 4.21–10.59 μM), validating this structural approach.
Research Trajectory and Scientific Significance
Modern synthetic methodologies have enabled precise functionalization of heterocyclic hybrids:
- C–H Activation : Facilitates direct modification of thiophene and pyran rings without pre-functionalization.
- Multicomponent Reactions : Streamlines the assembly of thiadiazole-linked systems, as seen in the one-pot synthesis of thiophene-thiadiazole conjugates.
- Photoredox Catalysis : Enhances regioselectivity in pyran-4-one derivatization, critical for introducing the 3,5-bis(trifluoromethyl)benzoate group.
This compound’s design addresses two critical needs:
Current Challenges and Research Gaps
Despite advances, key challenges persist:
- Synthetic Complexity : Coupling 1,3,4-thiadiazole with pyran-4-one requires stringent anhydrous conditions, limiting scalability.
- Metabolic Stability : Early analogs show rapid hepatic clearance due to esterase-mediated hydrolysis of the benzoate group.
- Target Identification : The compound’s polypharmacology complicates mechanistic studies, necessitating advanced proteomic profiling.
Research gaps include:
Properties
IUPAC Name |
[4-oxo-6-[[5-(thiophene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 3,5-bis(trifluoromethyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H11F6N3O5S3/c23-21(24,25)11-4-10(5-12(6-11)22(26,27)28)18(34)36-15-8-35-13(7-14(15)32)9-38-20-31-30-19(39-20)29-17(33)16-2-1-3-37-16/h1-8H,9H2,(H,29,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYOZRZYJJDRTPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=NN=C(S2)SCC3=CC(=O)C(=CO3)OC(=O)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H11F6N3O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
607.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3,5-bis(trifluoromethyl)benzoate is a complex synthetic organic molecule with significant potential in medicinal chemistry. Its unique structural features, including a pyran ring and thiadiazole moiety, suggest a diverse array of biological activities. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 531.6 g/mol. The compound's structure includes multiple functional groups which enhance its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C22H17N3O7S3 |
| Molecular Weight | 531.6 g/mol |
| Structure | Pyran ring, thiadiazole moiety, trifluoromethyl benzoate |
Antimicrobial Properties
Research indicates that compounds containing thiadiazole and pyran structures often exhibit significant antimicrobial activities. The specific compound has been tested against various microorganisms, demonstrating notable efficacy against Gram-positive bacteria such as Staphylococcus aureus and Candida albicans .
Antitumor Activity
The structural components of the compound suggest potential antitumor properties. Similar compounds have been shown to possess cytotoxic effects against various cancer cell lines. For instance, derivatives with similar thiadiazole and pyran structures were reported to exhibit significant antitumor activity .
Interaction Studies
Interaction studies have focused on the binding affinity of this compound to various biological targets. Preliminary data suggest that it may interact effectively with certain receptors involved in cancer pathways and microbial resistance mechanisms .
Case Studies
-
Study on Antimicrobial Activity :
A study evaluated the antimicrobial efficacy of related thiadiazole compounds against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structural motifs exhibited significant antibacterial activity . -
Antitumor Screening :
In vitro assays have shown that derivatives of this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve disruption of cellular signaling pathways associated with proliferation .
Synthesis and Modification
The synthesis of This compound typically involves multi-step processes that allow for structural modifications aimed at enhancing biological activity. These synthetic pathways are crucial for developing more potent derivatives for therapeutic applications .
Scientific Research Applications
Synthetic Route Summary
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Condensation | Thiophene-2-carboxylic acid, 1,3,4-thiadiazole |
| 2 | Thioetherification | Thiophene derivative |
| 3 | Esterification | Trifluoromethyl benzoic acid |
Research indicates that compounds containing thiadiazole and pyran structures often exhibit significant biological activities. Key findings related to the biological activity of this compound include:
- Antimicrobial Activity : The presence of the thiadiazole moiety suggests potential efficacy against various microbial strains.
- Anticancer Properties : Studies have shown that similar compounds exhibit cytotoxic effects against cancer cell lines, making this compound a candidate for further investigation in cancer therapies .
Medicinal Chemistry Applications
The compound has potential applications in medicinal chemistry as a lead compound for developing new antimicrobial and anticancer agents. Its unique structural features may enhance its pharmacological properties compared to structurally similar compounds.
Case Studies and Research Findings
- Antimicrobial Studies : A study highlighted the efficacy of thiadiazole derivatives against bacterial strains such as Staphylococcus aureus, indicating that modifications in structure can enhance activity .
- Anticancer Research : Research has shown that compounds similar to this one demonstrate significant cytotoxicity in vitro against various cancer cell lines, suggesting a pathway for drug development targeting specific cancers .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in Heterocyclic Frameworks
Key Observations:
- Heterocyclic Diversity: The target compound’s 4H-pyran core distinguishes it from fused systems like benzothiazolopyrido[2,3-d]pyrimidine (Compound 6) or pyrazole-thiadiazine (Compound 6d) .
- Substituent Effects : The 3,5-bis(trifluoromethyl)benzoate group in the target compound introduces strong electron-withdrawing effects, contrasting with the 4-chlorophenyl group in Compound 6d . Trifluoromethyl groups enhance lipophilicity and metabolic stability compared to halogens.
- Functional Group Variance : The target’s thioether-methyl-thiadiazole linkage differs from the amide bonds in Compound 6d or ureido groups in thiazole derivatives . Thioethers may improve membrane permeability but reduce hydrolytic stability relative to amides.
Physicochemical and Electronic Properties
- Lipophilicity : The trifluoromethyl groups in the target compound likely increase logP compared to chloro- or phenyl-substituted analogs (e.g., Compound 6d ).
- Electron Effects : The thiophene-2-carboxamido group in the target may enhance π-stacking interactions, contrasting with the pyrazole ring in Compound 6d , which offers hydrogen-bonding sites.
Research Findings and Implications
- Bioactivity Potential: While direct data for the target compound are unavailable, structurally related compounds exhibit diverse activities. For example, thiadiazole derivatives often target enzymes like carbonic anhydrase or kinases .
- Synthetic Challenges : The target’s trifluoromethyl groups and thioether linkage may complicate purification, as seen in analogs requiring chromatography for isolation .
Q & A
Q. What synthetic routes are recommended for synthesizing this compound, and what are critical optimization steps?
Methodological Answer:
- Step 1: Start with the Gewald reaction (for thiophene derivatives) to prepare the thiophene-2-carboxamide moiety. Use 2-amino-thiophene derivatives and acetonedicarboxylate esters under reflux in ethanol with a catalytic base (e.g., piperidine) to form the thiophene core .
- Step 2: Synthesize the 1,3,4-thiadiazol-2-ylthio intermediate via cyclization of thiosemicarbazides with CS₂ in the presence of H₂SO₄. Optimize reaction time (7–20 hours) and temperature (80–100°C) to improve yields .
- Step 3: Couple the thiadiazole-thio group to the pyran ring using a thiomethyl linker. Employ nucleophilic substitution with NaH in DMF at 0–5°C to minimize side reactions .
- Step 4: Esterify the pyran-3-ol intermediate with 3,5-bis(trifluoromethyl)benzoyl chloride in anhydrous dichloromethane using DMAP as a catalyst. Monitor completion via TLC (hexane:ethyl acetate, 3:1) .
- Critical Optimization: Adjust stoichiometry of trifluoromethylbenzoyl chloride (1.2–1.5 eq.) and reaction time (12–24 hours) to maximize esterification yields (typically 60–76% based on analogous reactions) .
Table 1: Example Reaction Conditions from Analogous Syntheses
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Thiadiazole formation | CS₂, H₂SO₄, 80°C, 7h | 76 | |
| Esterification | Benzoyl chloride, DMAP, DCM | 70–76 |
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
Methodological Answer:
- IR Spectroscopy: Confirm carbonyl (C=O, ~1700 cm⁻¹), thioamide (C=S, ~1250 cm⁻¹), and trifluoromethyl (C-F, ~1150 cm⁻¹) groups. Use KBr pellets for solid samples .
- NMR Spectroscopy:
- ¹H NMR (DMSO-d₆): Identify pyran ring protons (δ 5.5–6.5 ppm), thiophene protons (δ 7.2–7.8 ppm), and trifluoromethylbenzoyl aromatic protons (δ 8.0–8.5 ppm).
- ¹³C NMR: Detect ester carbonyl (δ ~165 ppm), pyran C=O (δ ~175 ppm), and CF₃ carbons (δ 120–125 ppm, q, J = 280 Hz) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the trifluoromethyl groups?
Methodological Answer:
- Step 1: Synthesize analogs with single CF₃ substitutions (e.g., 3-CF₃ or 5-CF₃ only) and fully non-fluorinated derivatives. Use the same synthetic route but replace 3,5-bis(trifluoromethyl)benzoyl chloride with mono-CF₃ or phenyl variants .
- Step 2: Assess lipophilicity (logP via shake-flask method) and solubility (HPLC-UV in PBS pH 7.4). Compare trends to correlate CF₃ effects on bioavailability .
- Step 3: Test in vitro bioactivity (e.g., enzyme inhibition, antimicrobial assays). For example, use a kinase inhibition panel to determine if CF₃ groups enhance target binding.
- Data Analysis: Apply multivariate regression to link substituent position/number with activity. For instance, if 3,5-bis-CF₃ shows 10-fold higher potency than mono-CF₃, it suggests synergistic electronic effects .
Table 2: Example SAR Data from Analogous Compounds
| Compound | Substituents | logP | IC₅₀ (µM) |
|---|---|---|---|
| A | 3,5-bis-CF₃ | 4.2 | 0.5 |
| B | 3-CF₃ | 3.8 | 5.2 |
| C | H | 2.1 | >50 |
Q. What strategies address poor aqueous solubility during pharmacological testing?
Methodological Answer:
- Strategy 1: Prepare solid dispersions with hydrophilic polymers (e.g., PVP-VA64 or HPMCAS). Use solvent evaporation (acetone:methanol, 1:1) to achieve amorphous phases, improving dissolution rates by 3–5× .
- Strategy 2: Formulate as nanoemulsions using high-pressure homogenization. Optimize surfactant (Poloxamer 407) and oil phase (Labrafil M1944CS) ratios for particle sizes <200 nm .
- Strategy 3: Use cyclodextrin inclusion complexes (e.g., sulfobutyl ether-β-CD). Conduct phase-solubility studies to determine binding constants (e.g., K₁:1 = 450 M⁻¹) and validate via DSC .
Contradiction Analysis
Example Contradiction: Conflicting reports on metabolic stability of trifluoromethylated compounds.
Resolution:
- Hypothesis: Variability may arise from differences in cytochrome P450 isoforms used (e.g., CYP3A4 vs. CYP2D6).
- Experimental Design:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
